4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with various functional groups, including a dimethylsulfamoyl group, a hydroxyethoxy group, and a thiophene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions using dimethylsulfamoyl chloride.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group is typically introduced through etherification reactions.
Incorporation of the Thiophene Ring: The thiophene ring can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield ketones, while reduction of the benzamide core may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the dimethylsulfamoyl and thiophene rings may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring and hydroxyethoxy group.
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the dimethylsulfamoyl group.
4-(dimethylsulfamoyl)benzamide: Lacks both the hydroxyethoxy group and the thiophene ring.
Uniqueness
4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group, hydroxyethoxy group, and thiophene ring in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-19(2)26(22,23)14-7-5-13(6-8-14)17(21)18-12-15(24-10-9-20)16-4-3-11-25-16/h3-8,11,15,20H,9-10,12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKUDYDNDUJNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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